molecular formula C9H9NO4 B14144806 4-(Ethoxycarbonyl)pyridine-3-carboxylic acid CAS No. 25230-23-3

4-(Ethoxycarbonyl)pyridine-3-carboxylic acid

Cat. No.: B14144806
CAS No.: 25230-23-3
M. Wt: 195.17 g/mol
InChI Key: HFMUILJLXPZWAY-UHFFFAOYSA-N
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Description

4-(Ethoxycarbonyl)pyridine-3-carboxylic acid is an organic compound with the molecular formula C9H9NO4 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxycarbonyl)pyridine-3-carboxylic acid typically involves the esterification of pyridine-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxycarbonyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine-3,4-dicarboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Pyridine-3,4-dicarboxylic acid.

    Reduction: 4-(Hydroxymethyl)pyridine-3-carboxylic acid.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Ethoxycarbonyl)pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(Ethoxycarbonyl)pyridine-3-carboxylic acid depends on its specific application. In biological systems, it may act as a ligand, binding to specific enzymes or receptors and modulating their activity. The molecular targets and pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

4-(Ethoxycarbonyl)pyridine-3-carboxylic acid can be compared with other pyridinecarboxylic acid derivatives, such as:

    Picolinic acid (2-pyridinecarboxylic acid): Known for its role in metal ion chelation.

    Nicotinic acid (3-pyridinecarboxylic acid):

    Isonicotinic acid (4-pyridinecarboxylic acid): Used in the synthesis of isoniazid, a drug used to treat tuberculosis.

Properties

CAS No.

25230-23-3

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

4-ethoxycarbonylpyridine-3-carboxylic acid

InChI

InChI=1S/C9H9NO4/c1-2-14-9(13)6-3-4-10-5-7(6)8(11)12/h3-5H,2H2,1H3,(H,11,12)

InChI Key

HFMUILJLXPZWAY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=NC=C1)C(=O)O

Origin of Product

United States

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